(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide
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Overview
Description
(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-c]pyridine core, a morpholine ring, and a thiazole moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of (S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the morpholine ring and the thiazole moiety. Reaction conditions often involve the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole moiety, leading to the formation of various substituted derivatives
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include those with a pyrrolo[3,4-c]pyridine core or a thiazole moiety. Examples include:
6-chloro-2-[(1S)-1-cyclopropylethyl]-4-(morpholin-4-yl)-1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one: This compound shares structural similarities but differs in its functional groups and overall activity.
AZD0156: An ATM kinase inhibitor with a similar core structure but different substituents, leading to distinct biological activities
Properties
Molecular Formula |
C22H27N5O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[5-[2-[(1S)-1-cyclopropylethyl]-4-morpholin-4-yl-3-oxo-1H-pyrrolo[3,4-c]pyridin-6-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H27N5O3S/c1-12-19(31-22(23-12)24-14(3)28)17-10-16-11-27(13(2)15-4-5-15)21(29)18(16)20(25-17)26-6-8-30-9-7-26/h10,13,15H,4-9,11H2,1-3H3,(H,23,24,28)/t13-/m0/s1 |
InChI Key |
FEOYQQKILUILEH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=NC(=C3C(=C2)CN(C3=O)[C@@H](C)C4CC4)N5CCOCC5 |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=NC(=C3C(=C2)CN(C3=O)C(C)C4CC4)N5CCOCC5 |
Origin of Product |
United States |
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